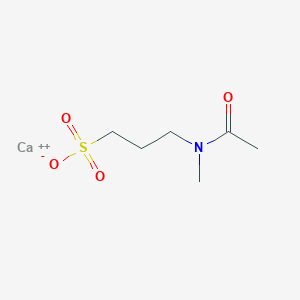
3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt is a chemical compound with a unique structure that combines an acetylmethylamino group with a propanesulfonic acid moiety, stabilized by calcium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt typically involves the following steps:
Formation of 3-(Acetylmethylamino)-1-propanesulfonic acid: This can be achieved by reacting 3-aminopropanesulfonic acid with acetic anhydride under controlled conditions to introduce the acetylmethylamino group.
Calcium Salt Formation: The resulting 3-(Acetylmethylamino)-1-propanesulfonic acid is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely include:
Batch or continuous flow reactors: for the initial synthesis.
Purification steps: such as crystallization or filtration to isolate the desired product.
Quality control measures: to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt can undergo various chemical reactions, including:
Oxidation: The acetylmethylamino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The sulfonic acid group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfonic acid derivatives.
Reduction: May yield amine derivatives.
Substitution: May yield sulfonamide derivatives.
Scientific Research Applications
3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to sulfonation, acetylation, or amino group modifications.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-1-propanesulfonic acid
- 3-(Acetylamino)-1-propanesulfonic acid
- 3-(Aminomethyl)-1-propanesulfonic acid
Uniqueness
3-(Acetylmethylamino)-1-propanesulfonicAcidCalciumSalt is unique due to the presence of both acetylmethylamino and sulfonic acid groups, which confer distinct chemical properties and reactivity. The calcium salt form also enhances its stability and solubility, making it suitable for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H12CaNO4S+ |
|---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
calcium;3-[acetyl(methyl)amino]propane-1-sulfonate |
InChI |
InChI=1S/C6H13NO4S.Ca/c1-6(8)7(2)4-3-5-12(9,10)11;/h3-5H2,1-2H3,(H,9,10,11);/q;+2/p-1 |
InChI Key |
LJKDNMBUNHEMTN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)N(C)CCCS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Bromo-6-nitro-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14087231.png)

![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)


![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14087263.png)





![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087290.png)

![N'-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14087301.png)
